molecular formula C24H44Cl6 B6596004 Cereclor CAS No. 108171-27-3; 63449-39-8

Cereclor

Cat. No.: B6596004
CAS No.: 108171-27-3; 63449-39-8
M. Wt: 545.3 g/mol
InChI Key: QKUNKVYPGIOQNP-UHFFFAOYSA-N
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Description

Cereclor is a trade name for a range of chlorinated paraffins produced by Ineos Chlor Ltd. These compounds are created through the controlled chlorination of specific paraffinic hydrocarbon fractions. This compound is widely used as an extreme pressure additive in gear oils and metalworking lubricants, a secondary plasticizer in polyvinyl chloride (PVC), a plasticizer for chemical-resistant paints, and a flame retardant additive for plastics, rubbers, and textiles .

Preparation Methods

Cereclor is synthesized by the chlorination of paraffinic hydrocarbons. The process involves the reaction of chlorine gas with paraffinic hydrocarbons under controlled conditions. The degree of chlorination can vary, resulting in different grades of this compound with varying chlorine content. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Cereclor primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions can include:

Scientific Research Applications

Cereclor has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Cereclor as an extreme pressure additive involves the formation of a low-shear-strength chloride film on metal surfaces. This film reduces friction between metal surfaces in contact, preventing surface damage and improving tool life in metal cutting operations. The exact molecular targets and pathways involved in this process are still a subject of research .

Comparison with Similar Compounds

Cereclor is unique among chlorinated paraffins due to its specific chlorination process and the resulting range of products with varying chlorine content. Similar compounds include:

    Chlorinated paraffins: These are similar in structure but may have different degrees of chlorination and chain lengths.

    Polychlorinated biphenyls (PCBs): These compounds also contain chlorine atoms but have a different chemical structure and are used in different applications.

    Chlorinated polyethylene (CPE): Another chlorinated compound used as a plasticizer and flame retardant

This compound stands out due to its versatility and wide range of applications in various industries.

Properties

CAS No.

108171-27-3; 63449-39-8

Molecular Formula

C24H44Cl6

Molecular Weight

545.3 g/mol

IUPAC Name

4,8,11,14,17,21-hexachlorotetracosane

InChI

InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3

InChI Key

QKUNKVYPGIOQNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl

boiling_point

Decomposes (NTP, 1992)

Color/Form

Generally they are viscous liquids.
Light yellow to amber, thick, oily liquid.
Colorless to pale yellow liquids

density

1.17 at 77 °F (NTP, 1992)
1.00-1.07

flash_point

greater than 450 °F (NTP, 1992)
>200 °C closed cup (C>17, >42% Cl)

physical_description

Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992)
DryPowder;  Liquid

solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Insol in water;  slightly sol in alcohol;  miscible with benzene, chloroform, ether, carbon tetrachloride
Insol in glycerine;  sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils.
Practically insoluble in water and lower alcohols;  soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another.

vapor_pressure

Nonvolatile (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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